molecular formula C11H8BrClN2OS B1633847 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 6125-32-2

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B1633847
CAS No.: 6125-32-2
M. Wt: 331.62 g/mol
InChI Key: YGEOBADTQIURFW-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a bromophenyl group, and a chloroacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets through a series of chemical reactions, leading to the formation of new chemical compounds . This disrupts the normal functioning of the target cells, leading to their death or inhibition of growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in lipid biosynthesis in bacteria . By blocking these pathways, the compound disrupts the integrity of the bacterial cell wall, leading to cell death . The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may have good absorption and distribution properties, which could enhance its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial and fungal growth, as well as the death of cancer cells . In vitro studies have shown promising antimicrobial activity against various bacterial and fungal species . Additionally, the compound has demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can impact the stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 4-bromophenyl thiazolamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing large-scale purification techniques such as industrial crystallization or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling reactions: The bromophenyl group can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.

    Reducing agents: Sodium borohydride, lithium aluminum hydride for reduction.

    Coupling reagents: Palladium catalysts, boronic acids for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiazole or phenyl rings.

    Thiazole-based compounds: Other thiazole derivatives with varying biological activities, such as antimicrobial, antifungal, and anticancer properties.

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide stands out due to its combination of a bromophenyl group, thiazole ring, and chloroacetamide moiety, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEOBADTQIURFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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